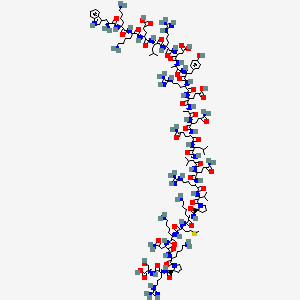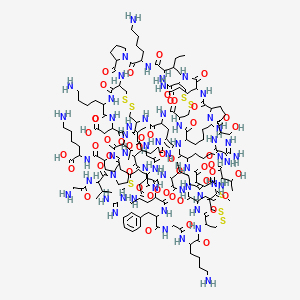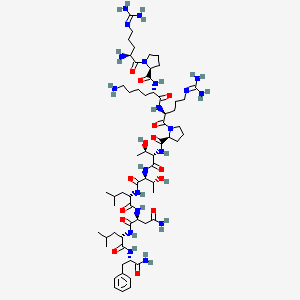
186319-68-6
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound with CAS number 186319-68-6 is known as β-Amyloid 1-20 . It consists of the first 20 amino acids of the beta-amyloid protein . The molecular formula of this compound is C113H157N31O32 .
Molecular Structure Analysis
The molecular structure of β-Amyloid 1-20 is complex due to its large size. The molecular weight of this compound is 2461.7 . The one-letter code for its sequence is DAEFRHDSGYEVHHQKLVFF .
Physical and Chemical Properties Analysis
β-Amyloid 1-20 is soluble in DMSO . It should be stored at -20°C to maintain its stability .
科学的研究の応用
1. Research Trends in Science Education
Research in science education from 2008 to 2012 emphasized the context of students' learning, science teaching, and students' conceptual learning. Studies indicated shifts in research topics, highlighting argumentation, inquiry-based learning, and scientific modeling as recent focal points (Lin, Lin, & Tsai, 2014).
2. Diffusion of Modelling Approaches in Health Research
The application of System Dynamics Modelling (SDM) and Agent-based Modelling (ABM) in health research showed significant growth. ABM, in particular, has seen a rapid increase in studies due to its application across a broad range of topics (Liu et al., 2018).
3. Application of the Scientific Method in Higher Education
The scientific method's application in developing research skills among higher education learners was analyzed. Problem-solving and critical thinking were the most cited skills developed through the knowledge and practice of the scientific method (Vázquez-Villegas et al., 2023).
4. Meta-Analysis of Teaching Strategies
A meta-analysis of U.S. research on the effect of specific science teaching strategies on student achievement highlighted the significance of various strategies like questioning, manipulation, assessment, and inquiry strategies (Schroeder et al., 2007).
5. Evaluation of STEM Applications in Science Education
The evaluation of STEM applications in science education indicated a positive impact on students' academic achievement, scientific process skills, problem-solving skills, motivation, self-efficacy perceptions, interests, and attitudes (Eren & Dökme, 2022).
6. Research Ethics in Animal Models
Guidance on the ethical use of animal models in research, including the importance of understanding legal requirements and selecting appropriate animals for each study area, was provided (Miziara et al., 2012).
7. Retrospective Analysis of Research and Publications Output in Africa
A comprehensive review highlighted the disparities in scientific research and publications in Africa and West Africa, including the key areas of disparities among scientists and trends in scientific research (Clement O, 2022).
8. Quality of Experimental Design, Statistical Analysis, and Reporting
A systematic survey of the reporting, experimental design, and statistical analysis in published biomedical research using laboratory animals emphasized the need for appropriately designed, correctly analyzed, and transparently reported experiments (Kilkenny et al., 2009).
特性
CAS番号 |
186319-68-6 |
|---|---|
分子式 |
C₁₁₃H₁₅₇N₃₁O₃₂ |
分子量 |
2461.70 |
配列 |
One Letter Code: DAEFRHDSGYEVHHQKLVFF |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![[Glu27]-PKC (19-36)](/img/structure/B612418.png)
![2-[[2-[[2-[[2-[[2-[[2-[[2-[2-[[24-[[2-[2-[[6-amino-2-[[2-[[2-[(2-aminoacetyl)amino]-3-methylbutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]propanoylamino]acetyl]amino]-54-(2-amino-2-oxoethyl)-36,77-dibenzyl-10,27-bis(3-carbamimidamidopropyl)-57,60-bis(carboxymethyl)-48,74,83-tris(hydroxymethyl)-30,71-bis[(4-hydroxyphenyl)methyl]-86-(1H-imidazol-4-ylmethyl)-7,80-bis(2-methylpropyl)-33-(2-methylsulfanylethyl)-3,6,9,12,18,25,28,31,34,37,40,43,46,49,52,55,58,61,70,73,76,79,82,85,88,93-hexacosaoxo-51-propan-2-yl-21,22,65,66,90,91-hexathia-2,5,8,11,17,26,29,32,35,38,41,44,47,50,53,56,59,62,69,72,75,78,81,84,87,94-hexacosazatetracyclo[43.43.4.219,63.013,17]tetranonacontane-68-carbonyl]amino]propanoylamino]-3-(1H-indol-3-yl)propanoyl]amino]-3-carboxypropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxybutanoyl]amino]-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]butanedioic acid](/img/structure/B612419.png)

